![molecular formula C10H14ClN3O2 B14008681 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine CAS No. 94466-31-6](/img/structure/B14008681.png)
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dioxolane ring, and a methyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Pyrimidine Ring Formation: The pyrimidine ring is formed by the cyclization of appropriate precursors, such as amidines and β-diketones, under basic conditions.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines or alcohols.
Hydrolysis: Diols.
科学研究应用
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: A related compound with similar structural features but different biological activity.
Difenoconazole: A dioxolane derivative used as a fungicide.
Ethylene Carbonate: A cyclic carbonate with applications in materials science.
Uniqueness
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
94466-31-6 |
|---|---|
分子式 |
C10H14ClN3O2 |
分子量 |
243.69 g/mol |
IUPAC 名称 |
4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-7(9(11)14-10(12)13-6)2-3-8-15-4-5-16-8/h8H,2-5H2,1H3,(H2,12,13,14) |
InChI 键 |
NJJAUKGDSXWHMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)Cl)CCC2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


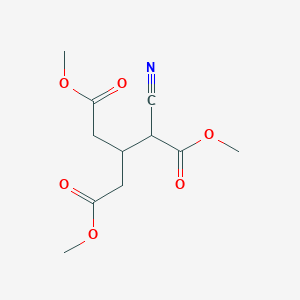
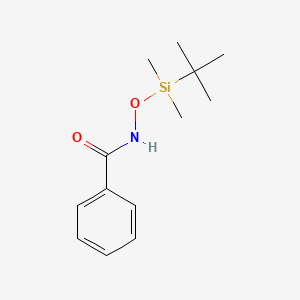
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
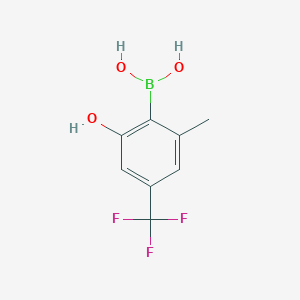
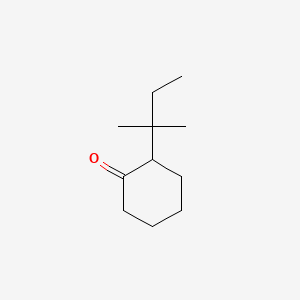

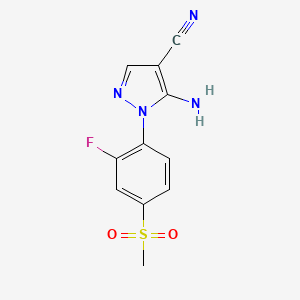
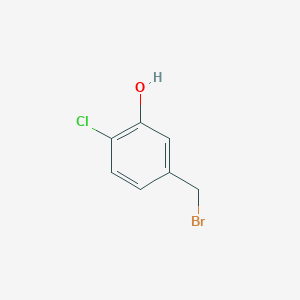


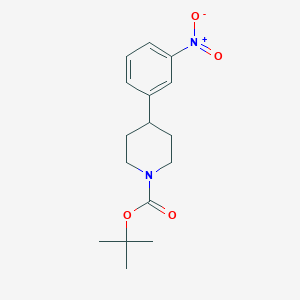
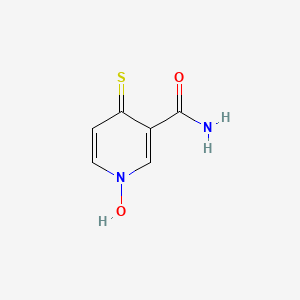
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
